L-10503

Description

Properties

CAS No. |

55308-37-7 |

|---|---|

Molecular Formula |

C17H15N3O |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

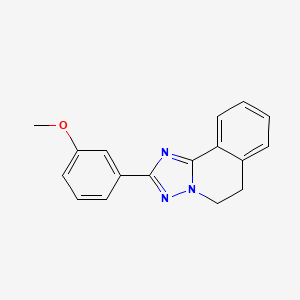

2-(3-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline |

InChI |

InChI=1S/C17H15N3O/c1-21-14-7-4-6-13(11-14)16-18-17-15-8-3-2-5-12(15)9-10-20(17)19-16/h2-8,11H,9-10H2,1H3 |

InChI Key |

OITUZFHSDXLWBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3CCC4=CC=CC=C4C3=N2 |

Appearance |

Solid powder |

Other CAS No. |

55308-37-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo(5,1-a)isoquinoline L 10503 L-10503 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanism of L-10503: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-10503, chemically identified as 2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo[5,1-a]isoquinoline, is a novel, non-hormonal antifertility agent. This document provides a comprehensive overview of the current understanding of its mechanism of action. Extensive research, primarily conducted in rodent models, indicates that this compound exerts its effects not by inhibiting the synthesis of prostaglandins, but by modulating their metabolism. This targeted action on prostaglandin catabolism, particularly in the utero-placental complex and lungs, appears to be central to its biological activity. This guide synthesizes the available data, details the experimental methodologies employed in its investigation, and visually represents the proposed signaling pathways.

Core Mechanism of Action: Inhibition of Prostaglandin Metabolism

The primary mechanism of action of this compound is the inhibition of prostaglandin (PG) metabolism. Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes to block prostaglandin synthesis, this compound acts downstream, preserving the production of these crucial signaling molecules while altering their local concentrations by preventing their breakdown.

This effect is notably dependent on the gestational stage in rats. Administration of this compound on day 9 of pregnancy leads to a discernible reduction in prostaglandin metabolism within the placenta, uterus, and lungs. However, when the compound is administered later in gestation, on days 13 or 15, the inhibitory effect on prostaglandin metabolism is localized to the maternal and fetal lungs.[1] This temporal and tissue-specific activity suggests a finely tuned interaction with the dynamic physiological changes occurring during pregnancy.

The leading hypothesis is that by inhibiting PG metabolism, this compound elevates local prostaglandin levels in a manner that disrupts the delicate hormonal and physiological balance required for the maintenance of pregnancy, ultimately leading to its termination.

Experimental Evidence

The foundational research on this compound was conducted in the 1970s by Lerner and Carminati. Their studies in pregnant rats provided the initial and most compelling evidence for its mechanism of action.

In Vivo Studies in Pregnant Rats

The key in vivo experiments involved the administration of this compound to pregnant rats at different stages of gestation. The primary endpoint was the assessment of prostaglandin metabolism in various tissues.

Experimental Protocol: In Vivo Prostaglandin Metabolism Assay in Pregnant Rats

-

Animal Model: Pregnant rats at specific days of gestation (e.g., day 9, 13, and 15).

-

Drug Administration: this compound administered via an appropriate route (e.g., oral gavage or subcutaneous injection) at a specified dosage. Control animals would receive the vehicle.

-

Tissue Harvesting: At a predetermined time point after drug administration, animals are euthanized, and target tissues (placenta, uterus, maternal lungs, fetal lungs) are rapidly excised and placed in ice-cold buffer.

-

Tissue Homogenization: Tissues are homogenized in a suitable buffer to prepare tissue homogenates.

-

Prostaglandin Metabolism Assay:

-

The tissue homogenates are incubated with a radiolabeled prostaglandin substrate (e.g., ³H-PGE₁ or ³H-PGF₂α) and necessary cofactors (e.g., NAD⁺).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the mixture is extracted to separate the unmetabolized prostaglandin from its metabolites.

-

The radioactive metabolites are quantified using techniques such as thin-layer chromatography or high-performance liquid chromatography followed by scintillation counting.

-

-

Data Analysis: The percentage of prostaglandin metabolism in the this compound-treated group is compared to the vehicle-treated control group to determine the extent of inhibition.

Note: The specific dosages of this compound and the quantitative results of these experiments are not available in the publicly accessible literature. The full-text articles containing this information could not be retrieved.

Signaling Pathway and Logical Relationships

The proposed mechanism of this compound can be visualized as an interruption of the normal prostaglandin signaling cascade at the level of metabolic inactivation.

References

L-10503: A Technical Guide on a Novel Non-Hormonal Antifertility Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available scientific literature, primarily from research conducted in the 1970s. Detailed quantitative data and specific experimental protocols for L-10503 are limited in the public domain. Data from closely related compounds may be presented for comparative purposes and to provide insight into the potential characteristics of this compound.

Executive Summary

This compound is a non-hormonal, non-prostaglandin compound that has demonstrated potent antifertility effects in several animal species.[1] Belonging to a class of triazole and isoquinoline derivatives, this compound acts directly on the utero-placental unit to terminate pregnancy, offering a mechanism of action distinct from hormonal agents.[2][3] This technical guide provides a comprehensive overview of the available data on this compound and related compounds, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation. The information is intended to serve as a resource for researchers and professionals in the field of reproductive medicine and drug development.

Chemical Identity and Properties

This compound is identified as a non-steroidal abortifacient agent.[3] While the precise chemical structure of this compound is not detailed in the readily available literature, it is classified among isoquinoline and triazole derivatives.[3][4] A closely related and more extensively studied compound, DL-111-IT, is identified as 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole. The antifertility action of this compound is reported to be slow and continuous, leading to the degeneration and subsequent resorption or expulsion of the conceptus.[2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of prostaglandin synthesis and metabolism within the utero-placental complex.[1][3][4] This targeted action is crucial as it avoids systemic hormonal disruption. Studies in pregnant rats have shown that this compound affects prostaglandin metabolism in the placenta, ovary, kidney, and lung.[3]

Unlike many antifertility agents, the action of this compound is not dependent on luteolysis, as evidenced by the ineffectiveness of progesterone therapy to counteract its effects.[2] Furthermore, its activity is independent of the pituitary, ovaries, and adrenals, highlighting its direct effect on the gestational environment.[2]

Caption: Proposed Mechanism of Action of this compound.

Efficacy and Quantitative Data

Specific quantitative efficacy data for this compound, such as ED50 or LD50 values, are not available in the reviewed literature. However, data for the related compound DL-111-IT provide a valuable reference point for the potential potency of this class of agents.

Table 1: Antifertility Efficacy of DL-111-IT in Animal Models

| Species | Route of Administration | Vehicle | Dosage Regimen | Efficacy (ED50) | Reference |

| Rat, Mouse, Hamster, Dog | Parenteral | Oily | 2-5 days | 0.04-0.7 mg/kg/day | [2] |

| Rat | Intramuscular | Tea Seed Oil | Day 7 of pregnancy | 16 mg/kg (in combination) | |

| Rat | Intramuscular | Camellia Oleum | Days 6-10 of pregnancy | 2.5 mg/kg/day |

Table 2: In Vitro Cytotoxicity of DL-111-IT in Human Decidual Cells

| Compound | LD50 (mg/L) | 95% Confidence Interval |

| DL-111-IT | 18.1 | 15.1 - 21.4 |

| Mifepristone | 25.0 | 23.1 - 26.9 |

| DL-111-IT + Mifepristone | 5.0 (DL-111-IT) + 3.5 (Mifepristone) | 1.8 - 6.5 (Mifepristone) |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not described in the available abstracts. However, based on the nature of the studies, the following general methodologies, common in antifertility research, were likely employed.

In Vivo Antifertility Activity Assessment

-

Animal Model: Mature, female rats (e.g., Wistar or Sprague-Dawley strains) with regular estrous cycles are used.

-

Mating and Confirmation of Pregnancy: Females in proestrus are caged with fertile males. The presence of spermatozoa in a vaginal smear the following morning confirms mating (Day 1 of pregnancy).

-

Dosing Regimen: this compound is administered via various routes (subcutaneous, intramuscular, oral, intravaginal) at different doses and time points post-coitum. An oily vehicle is often used for parenteral administration to ensure sustained release.[2]

-

Assessment of Efficacy:

-

Anti-implantation Activity: On a mid-gestation day (e.g., Day 10), animals are laparotomized, and the uterine horns are examined for the number of implantation sites.

-

Abortifacient Activity: The compound is administered after implantation has occurred. The number of live fetuses, resorptions, and expulsions are recorded at a later stage of gestation or at term.

-

Efficacy Calculation: The percentage of antifertility activity is calculated based on the reduction in the number of viable fetuses compared to a vehicle-treated control group.

-

In Vitro Prostaglandin Synthesis and Metabolism Assay

-

Tissue Preparation: Tissues such as the placenta, ovary, kidney, and lung are collected from pregnant rats at specific gestational ages.[3]

-

Homogenization and Incubation: The tissues are homogenized and incubated with radiolabeled prostaglandin precursors (e.g., [14C]arachidonic acid) in the presence and absence of this compound.

-

Extraction and Chromatography: Prostaglandins and their metabolites are extracted from the incubation medium and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of synthesized and metabolized prostaglandins is quantified by measuring the radioactivity in the corresponding chromatographic fractions. The inhibitory effect of this compound is determined by comparing the results with control incubations.

Caption: General Experimental Workflow for this compound Evaluation.

Clinical Development Status

A search for clinical trials involving this compound did not yield any results. This suggests that the compound likely did not progress to human clinical trials or that its development was discontinued. The reasons for this are not documented in the available literature.

Conclusion

This compound represents a pioneering effort in the development of non-hormonal antifertility agents. Its targeted mechanism of action on prostaglandin metabolism within the utero-placental unit presents a significant conceptual advantage over hormonal methods. While a lack of recent research and publicly available detailed data limits a full understanding of its potential, the information gleaned from early studies provides a valuable foundation for future research in this area. The data on related compounds like DL-111-IT further underscore the potential of this chemical class. Further investigation into the specific molecular targets of these compounds could pave the way for the development of novel, safe, and effective non-hormonal contraceptives.

References

- 1. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new non-hormonal antifertility drug DL 111-IT: II. Effects on testicular hyaluronidase activity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic effects on pregnancy-termination activity of DL111-IT in combination with mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

L-10503: A Technical Overview of a Novel Non-Hormonal Antifertility Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-10503, identified as 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline, is a pioneering non-hormonal, non-prostaglandin antifertility compound.[1] Discovered in the 1970s, its primary mechanism of action involves the termination of pregnancy after the blastocyst has implanted in the uterus. This is achieved through the targeted inhibition of prostaglandin (PG) metabolism, without affecting PG synthesis.[1][2] This document provides a comprehensive guide to the discovery, mechanism of action, and known biological effects of this compound, based on the available scientific literature.

Discovery and Core Compound Details

This compound was first described in a 1977 publication by Lerner et al. as a novel antifertility agent.[3] Its chemical structure is 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline.[1]

Table 1: Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| Chemical Name | 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline |

| Compound Type | Non-hormonal, non-prostaglandin antifertility agent |

| CAS Number | Not available in the searched literature |

Synthesis

Mechanism of Action & Signaling Pathway

This compound exerts its antifertility effects by inhibiting the metabolic breakdown of prostaglandins. This leads to an accumulation of prostaglandins in key reproductive tissues, disrupting the finely tuned processes required for maintaining pregnancy.

A study in rats demonstrated that administering this compound on day 9 of gestation led to a significant reduction in prostaglandin metabolism in the placenta, uterus, and lungs.[1][2] Notably, the synthesis of prostaglandins was not affected by the compound.[1] This targeted inhibition of PG metabolism is the key to its biological activity.

Caption: Signaling pathway of this compound's antifertility action.

Experimental Protocols

While the full experimental details from the original studies are not available, the abstracts indicate the following methodologies were employed:

In Vivo Studies in Pregnant Rats

-

Animal Model: Pregnant rats were used to assess the in vivo effects of this compound.

-

Dosing Regimen: The compound was administered on specific days of gestation, including day 9, 13, and 15.[1]

-

Tissue Collection: Placenta, uterus, and lungs were collected for analysis.[1]

-

Prostaglandin Metabolism Assay: The ability of tissue homogenates to metabolize radiolabeled prostaglandins (e.g., [3H]-PGF2α or [3H]-PGE1) was measured.[2]

-

Prostaglandin Synthesis Assay: The synthesis of prostaglandins in the collected tissues was also quantified.[1]

Deciduoma Studies in Rats

-

The effect of this compound on prostaglandin synthesis and metabolism was also investigated in rat deciduoma models.

Caption: Experimental workflow for in vivo studies of this compound.

Quantitative Data

The available literature does not provide specific quantitative data such as IC50 values or percentage inhibition in a tabular format. The primary finding reported is a reduction in prostaglandin metabolism in the specified tissues.[1][2]

Conclusion and Future Directions

This compound represents an early and significant development in the search for non-hormonal contraceptives. Its unique mechanism of targeting prostaglandin metabolism, rather than synthesis or hormonal pathways, sets it apart. While the historical nature of the research limits the availability of detailed modern experimental data, the foundational discovery highlights a promising avenue for the development of novel antifertility agents. Further research to synthesize and re-evaluate this compound and its analogs using contemporary drug discovery platforms could unveil new therapeutic opportunities in reproductive health.

References

Pharmacological Profile of L-10503: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research purposes only. L-10503 is a research compound and is not for human or veterinary use. The information presented herein is a compilation of publicly available data and should not be interpreted as a complete or exhaustive resource. Access to the full text of primary research articles from the 1970s, which form the foundation of our knowledge on this compound, is limited. Consequently, some quantitative data and detailed experimental protocols are not available.

Introduction

This compound is a non-hormonal, non-prostaglandin compound with demonstrated antifertility properties. Early research identifies it as a potent agent for pregnancy termination in animal models. Its mechanism of action is primarily attributed to the inhibition of prostaglandin metabolism, leading to elevated local concentrations of prostaglandins and subsequent disruption of pregnancy. This guide provides a comprehensive overview of the available pharmacological data on this compound.

Chemical Identity

| Property | Value |

| Chemical Name | 2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo[5,1-a]isoquinoline |

| Molecular Formula | C₁₈H₁₅N₃O |

| CAS Number | 55308-37-7 |

Pharmacological Data

The primary pharmacological effect of this compound is the termination of pregnancy. This is achieved through the inhibition of prostaglandin metabolism.

Table 1: In Vivo Antifertility Effects of this compound

| Species | Gestation Day of Administration | Effect | Reference |

| Rat | Day 9 | Reduced prostaglandin metabolism in placenta, uterus, and lungs | [1] |

| Rat | Days 13 or 15 | Reduced prostaglandin metabolism in maternal and fetal lungs | [1] |

Table 2: Effects of this compound on Prostaglandin Metabolism

| Tissue | Effect | Reference |

| Placenta (in vivo, rat) | Inhibition of prostaglandin metabolism | [1] |

| Uterus (in vivo, rat) | Inhibition of prostaglandin metabolism | [1] |

| Lungs (in vivo, rat) | Inhibition of prostaglandin metabolism | [1] |

| Ovary (in vitro, rat) | Investigated for effects on prostaglandin metabolism | [1] |

| Kidney (in vitro, rat) | Investigated for effects on prostaglandin metabolism | [1] |

| Deciduoma (in vitro, rat) | Investigated for effects on prostaglandin metabolism | [1] |

Note: Specific quantitative data such as percentage of inhibition or IC50 values are not available in the accessed literature.

Mechanism of Action

This compound's antifertility action is not mediated through hormonal pathways or by acting as a prostaglandin analogue. Instead, it functions by inhibiting the enzymatic degradation of prostaglandins. The primary target is believed to be 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the inactivation of prostaglandins. By inhibiting 15-PGDH, this compound leads to a localized increase in the concentration of prostaglandins, which are potent modulators of uterine contractility and placental function. This disruption of the finely tuned prostaglandin signaling is thought to be the direct cause of pregnancy termination.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols are not available in the public domain. The following descriptions are based on information inferred from abstracts of the primary literature.

In Vivo Antifertility Studies in Rats

-

Objective: To determine the effect of this compound on pregnancy in rats.

-

Methodology:

-

Pregnant rats were administered this compound at specific days of gestation (e.g., day 9, 13, or 15).

-

The effect on pregnancy continuation was monitored.

-

Tissues such as the placenta, uterus, and lungs were likely collected for ex vivo analysis of prostaglandin metabolism.

-

-

Endpoint: Successful termination of pregnancy.

In Vitro Prostaglandin Metabolism Assays

-

Objective: To assess the direct inhibitory effect of this compound on prostaglandin metabolism in various tissues.

-

Methodology:

-

Homogenates of tissues (placenta, ovary, kidney, lung, deciduoma) from pregnant rats were prepared.

-

These homogenates were incubated with radiolabeled prostaglandins (e.g., ³H-PGE₂ or ³H-PGF₂α) in the presence or absence of this compound.

-

The conversion of prostaglandins to their metabolites was measured, likely using techniques such as thin-layer chromatography or high-performance liquid chromatography to separate the parent compound from its metabolites, followed by scintillation counting.

-

-

Endpoint: A decrease in the formation of prostaglandin metabolites in the presence of this compound compared to the control.

Caption: Conceptual workflow for this compound experiments.

Conclusion

This compound is a historically significant compound in the study of non-hormonal antifertility agents. Its mechanism of action via the inhibition of prostaglandin metabolism provides a unique approach to pregnancy termination. However, the available public information on this compound is dated and lacks the detailed quantitative pharmacological and pharmacokinetic data that are standard in modern drug development. Further research would be necessary to fully characterize its profile according to contemporary standards.

References

Early-Stage Research on L-10503: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-10503, identified as 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole [5,1-a]-isoquinoline, emerged in the mid-1970s as a novel, non-hormonal, non-steroidal antifertility agent. Early research primarily conducted in rodent models indicated that its mechanism of action is centered on the modulation of prostaglandin and histamine metabolism within the utero-placental unit. This document provides a comprehensive overview of the foundational research into the biological activity of this compound, synthesizing the limited available data into a structured format for contemporary researchers. Due to the historical nature of the primary research, specific quantitative data and detailed protocols from the original studies are not fully available in publicly accessible archives. The following sections, therefore, present a summary based on accessible abstracts and related pharmacological knowledge, supplemented with generalized experimental designs.

Quantitative Data Summary

Table 1: Summary of this compound's Biological Effects (Qualitative)

| Biological Effect | Species | Tissue/Organ | Observed Outcome | Citation |

| Pregnancy Termination | Rat | Uterus | Termination of pregnancy after blastocyst implantation. | [1] |

| Inhibition of Prostaglandin Metabolism | Rat | Placenta, Uterus, Lungs | Reduced metabolism of prostaglandins. | [1] |

| Effect on Prostaglandin Synthesis | Rat | Placenta, Uterus, Lungs | No significant effect on prostaglandin synthesis. | [1] |

| Alteration of Histamine Levels | Rat | Placenta, Uterus, Fetus | Increased histamine levels. | [1] |

| Increased Histaminase Activity | Rat | Placenta | Increased activity of the histamine-degrading enzyme. | [1] |

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available in full. However, based on the nature of the reported biological activities, the following are generalized protocols that would likely have been employed.

Prostaglandin Metabolism Inhibition Assay (In Vitro)

This protocol outlines a typical approach to assess the inhibition of prostaglandin metabolism.

-

Tissue Homogenate Preparation:

-

Excise relevant tissues (e.g., rat placental, uterine, or lung tissue) and immediately place in ice-cold buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Homogenize the tissue using a Potter-Elvehjem homogenizer or similar device.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the prostaglandin-metabolizing enzymes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Inhibition Assay:

-

Prepare reaction mixtures containing the microsomal fraction, a known amount of radiolabeled prostaglandin (e.g., ³H-PGF₂α), and varying concentrations of this compound (or vehicle control).

-

Initiate the reaction by adding a cofactor such as NADPH.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the prostaglandins and their metabolites.

-

Separate the parent prostaglandin from its metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity in the spots corresponding to the parent prostaglandin and its metabolites using a scintillation counter.

-

Calculate the percentage of inhibition of metabolism for each concentration of this compound.

-

Histamine Metabolism Assay (In Vivo)

This protocol describes a general method for assessing changes in histamine levels and histaminase activity in tissue.

-

Animal Dosing:

-

Administer this compound (or vehicle control) to pregnant rats at specific gestational days via a defined route (e.g., subcutaneous injection).

-

-

Tissue Collection:

-

At a predetermined time after dosing, euthanize the animals and collect the utero-placental tissues.

-

-

Histamine Quantification:

-

Homogenize the tissue in a suitable extraction buffer.

-

Use a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of histamine in the tissue extracts.

-

-

Histaminase Activity Assay:

-

Prepare a tissue homogenate as described above.

-

Incubate the homogenate with a known amount of histamine as a substrate.

-

Measure the rate of histamine degradation over time, which reflects the histaminase activity. This can be done by quantifying the remaining histamine at different time points.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound on prostaglandin metabolism.

Caption: A typical experimental workflow for evaluating this compound.

This compound represents an early effort in the development of non-hormonal antifertility agents. Its mechanism, purportedly through the inhibition of prostaglandin metabolism and alteration of histamine levels, offers a distinct approach compared to steroidal contraceptives. However, the lack of accessible, detailed quantitative data and specific experimental protocols from the original research presents a significant challenge for modern reassessment and further development. The information provided in this guide serves as a foundational summary for researchers interested in this compound or similar mechanisms of action, highlighting the need for any future investigation to re-establish the fundamental pharmacological parameters of this compound through contemporary and rigorously documented experimental methods.

References

The Enigmatic Profile of L-10503: An Obscure Antifertility Agent

Despite early interest as a potential non-hormonal antifertility compound, L-10503 remains a molecule of historical scientific curiosity with a dearth of contemporary research to fully elucidate its effects on reproductive biology. The available literature, primarily dating back to the 1970s, offers a limited glimpse into its mechanism of action, leaving a significant knowledge gap for researchers, scientists, and drug development professionals in the present day.

Initial investigations in the mid-1970s identified this compound as a novel, non-prostaglandin antifertility compound.[1] Early studies in pregnant rats demonstrated that this compound influences the synthesis and metabolism of prostaglandins in various tissues critical to gestation, including the placenta, ovary, kidney, and lung.[2] This suggests a potential mechanism of action revolving around the modulation of these crucial lipid autacoids, which play a complex role in implantation, maintenance of pregnancy, and parturition.

However, beyond this initial characterization, the scientific trail of this compound grows cold. There is a conspicuous absence of follow-up studies, clinical trials, or in-depth mechanistic explorations in the subsequent decades. This lack of data makes it impossible to construct a comprehensive technical guide as initially envisioned. Key aspects required for a thorough understanding, such as quantitative data on dose-response relationships, detailed experimental protocols from a range of modern studies, and elucidated signaling pathways, are not available in the public domain.

For context, the broader field of reproductive pharmacology has seen significant advancements, with a focus on hormonal agents like gonadotropin-releasing hormone (GnRH) antagonists.[3][4][5] These agents, which competitively block GnRH receptors, effectively suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby downregulating gonadal steroidogenesis.[5][6][7] This established mechanism has led to their successful clinical application in assisted reproduction technologies and the management of hormone-dependent conditions.[3][5] In stark contrast, the molecular targets and downstream signaling cascades of this compound were never fully mapped out, precluding its further development.

The limited available information on this compound is summarized below.

Summary of Known Information on this compound

| Category | Description |

| Compound Type | Non-hormonal, non-prostaglandin antifertility compound.[1] |

| Observed Effects | Affects the synthesis and metabolism of prostaglandins in the pregnant rat placenta, ovary, kidney, and lung, as well as in rat deciduoma.[2] |

| Chemical Classification | Described as involving isoquinolines and triazoles.[2] |

Visualizing the Research Gap

The stark contrast between the well-understood mechanism of a modern reproductive drug class and the obscurity of this compound can be illustrated through a conceptual workflow diagram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 6. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacology of Reproduction | Basicmedical Key [basicmedicalkey.com]

Unveiling the Antifertility Potential of L-10503: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-10503, chemically identified as 2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo[5,1-a]isoquinoline, is a novel, non-hormonal compound that has demonstrated significant post-implantation antifertility effects in preclinical studies. This document provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its mechanism of action, which involves the targeted inhibition of prostaglandin metabolism. The information is compiled from foundational studies to serve as a technical guide for researchers and professionals in the field of reproductive medicine and drug development.

Introduction

The quest for novel, non-hormonal contraceptives has led to the investigation of various chemical entities that can interfere with the physiological processes of pregnancy. This compound emerged from this research as a promising candidate with a unique mechanism of action. Unlike hormonal contraceptives, this compound does not appear to interfere with ovulation but rather acts after the implantation of the blastocyst in the uterus, inducing termination of pregnancy.[1] This post-implantation activity makes it a subject of significant scientific interest for the development of new classes of antifertility agents.

Mechanism of Action: Inhibition of Prostaglandin Metabolism

The primary mechanism underlying the antifertility properties of this compound is its ability to inhibit the metabolism of prostaglandins.[1] Prostaglandins, particularly those of the E and F series (PGE and PGF), are crucial lipid compounds that play a vital role in maintaining pregnancy. They are involved in regulating uterine blood flow, myometrial contractility, and maintaining the corpus luteum.

This compound has been shown to be an inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] This enzyme is the key catalyst in the metabolic inactivation of prostaglandins. By inhibiting 15-PGDH, this compound leads to an accumulation of biologically active prostaglandins in critical reproductive tissues. The resulting elevated levels of prostaglandins are believed to disrupt the delicate hormonal and physiological balance required for the maintenance of pregnancy, ultimately leading to the termination of gestation.[3]

Signaling Pathway

The antifertility effect of this compound is initiated by its inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of prostaglandins. This inhibition leads to an accumulation of active prostaglandins, which then exert their physiological effects by binding to their respective receptors on target cells within the reproductive system.

Caption: Mechanism of action of this compound.

Experimental Protocols

While the full, detailed experimental protocols from the original studies on this compound are not publicly available, this section outlines generalized methodologies for key experiments based on the nature of the compound and its mechanism of action. These protocols are intended to serve as a guide for researchers wishing to conduct similar investigations.

In Vitro Prostaglandin Dehydrogenase (PGDH) Inhibition Assay

This assay is designed to determine the inhibitory activity of this compound on the 15-PGDH enzyme.

-

Enzyme Source: Purified recombinant human or rat 15-PGDH.

-

Substrate: Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α).

-

Cofactor: NAD+.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing dithiothreitol (DTT).

-

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, NAD+, and the this compound dilutions.

-

Initiate the reaction by adding the 15-PGDH enzyme.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction and measure the formation of NADH, which is proportional to the enzyme activity. This can be measured spectrophotometrically or fluorometrically.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Caption: In Vitro PGDH Inhibition Assay Workflow.

In Vivo Antifertility Study in Rats

This protocol outlines a typical in vivo study to assess the antifertility efficacy of this compound in a rat model.

-

Animals: Sexually mature female Sprague-Dawley rats.

-

Mating: Mate female rats with fertile males. The day of finding sperm in the vaginal smear is designated as day 1 of pregnancy.

-

Drug Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., sesame oil).

-

Administer this compound subcutaneously or orally to pregnant rats at various doses on specific days of gestation (e.g., days 9-12 post-coitum).

-

A control group should receive the vehicle only.

-

-

Observation:

-

Monitor the animals daily for signs of toxicity or abortion.

-

On a predetermined day (e.g., day 20 of gestation), euthanize the animals.

-

-

Data Collection:

-

Examine the uterine horns for the number of implantation sites and the number of viable fetuses.

-

Calculate the percentage of antifertility activity for each dose group.

-

Caption: In Vivo Antifertility Study Workflow.

Ex Vivo Placental Prostaglandin Metabolism Assay

This assay measures the effect of this compound on the metabolism of prostaglandins in placental tissue.

-

Tissue Source: Placentas from pregnant rats (e.g., day 11 of gestation).

-

Substrate: Radiolabeled prostaglandin (e.g., [3H]-PGE2).

-

Procedure:

-

Homogenize the placental tissue in a suitable buffer.

-

Incubate the homogenate with [3H]-PGE2 in the presence and absence of this compound.

-

After incubation, stop the reaction and extract the prostaglandins and their metabolites.

-

Separate the parent prostaglandin from its metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity in the spots corresponding to the parent prostaglandin and its metabolites.

-

Calculate the percentage of metabolism and the inhibitory effect of this compound.[4][5][6]

-

Quantitative Data

Due to the limited public availability of the full-text original research articles, a comprehensive table of quantitative data cannot be provided at this time. The foundational studies by Lerner and colleagues in the mid-1970s established the potent antifertility activity of this compound, but the specific dose-response data, IC50 values for enzyme inhibition, and detailed pharmacokinetic parameters are not accessible through publicly available records.[1][3]

Conclusion and Future Directions

This compound represents a significant early development in the field of non-hormonal antifertility agents. Its mechanism of action, centered on the inhibition of prostaglandin metabolism, offers a distinct advantage over hormonal methods by targeting a post-implantation window. While the initial research demonstrated its efficacy in animal models, a comprehensive understanding of its quantitative effects and detailed experimental protocols is hampered by the limited accessibility of the original data.

For future research, it would be invaluable to:

-

Synthesize this compound and re-evaluate its in vitro and in vivo antifertility properties using modern analytical techniques.

-

Conduct detailed pharmacokinetic and toxicological studies to assess its safety and clinical potential.

-

Explore the structure-activity relationship of related isoquinoline derivatives to identify compounds with improved potency and safety profiles.

The foundational work on this compound provides a strong rationale for revisiting this class of compounds in the ongoing search for safe and effective non-hormonal contraceptives.

References

- 1. Anti-fertility drugs; novel non-hormonal compounds that inhibit prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Influence of day of pregnancy on rat placental, uterine, and ovarian prostaglandin synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of L-10503

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-10503 is a non-hormonal, non-prostaglandin antifertility agent. Identified chemically as 2-(3-methoxyphenyl)-5,6-dihydro-[1][2][3]triazolo[5,1-a]isoquinoline, this compound has demonstrated potential in reproductive research. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound, including its mechanism of action related to prostaglandin metabolism. Detailed experimental protocols from foundational studies are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C₁₇H₁₅N₃O.[2] Its structure features a triazolo-isoquinoline core with a methoxyphenyl substituent.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Chemical Name | 2-(3-methoxyphenyl)-5,6-dihydro-[1][2][3]triazolo[5,1-a]isoquinoline |

| CAS Number | 55308-37-7[2] |

| Molecular Formula | C₁₇H₁₅N₃O[2] |

| Synonyms | 2-(m-Methoxyphenyl)-5,6-dihydro-s-triazolo(5,1-a)isoquinoline, L 10503 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 277.32 g/mol [2] |

| Appearance | (Not specified in available literature) |

| Melting Point | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

| pKa | (Not specified in available literature) |

Pharmacological Properties and Mechanism of Action

This compound is characterized as a potent antifertility compound that operates through a non-hormonal and non-prostaglandin-based mechanism.[2] Foundational research indicates that this compound's primary mechanism of action involves the inhibition of prostaglandin (PG) metabolism rather than its synthesis.[2]

Specifically, studies in pregnant rats have shown that administration of this compound reduces the metabolism of prostaglandins in the placenta, uterus, and lungs. This inhibition of PG metabolism leads to elevated local levels of prostaglandins, which is believed to be a key factor in its pregnancy-terminating effects. It is important to note that under the same experimental conditions, prostaglandin synthesis was not affected.[2]

Signaling Pathway

The antifertility effect of this compound is mediated by its influence on the prostaglandin metabolic pathway. By inhibiting the enzymes responsible for prostaglandin degradation, this compound effectively increases the local concentration and duration of action of key prostaglandins involved in the maintenance of pregnancy.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on the foundational studies of this compound's effects on prostaglandin metabolism.

In Vivo Study: Effect on Prostaglandin Metabolism in Pregnant Rats

This protocol outlines the methodology used to assess the in vivo effects of this compound on prostaglandin metabolism in various tissues of pregnant rats.

Objective: To determine the effect of this compound administration on the metabolic activity of prostaglandin-metabolizing enzymes in the placenta, uterus, and lungs of pregnant rats.

Materials:

-

Pregnant Wistar rats

-

This compound

-

Vehicle for this compound administration (e.g., sesame oil)

-

Radioactively labeled prostaglandin (e.g., ³H-PGF₂α)

-

Tissue homogenization buffer

-

Scintillation counter and vials

Procedure:

-

Animal Dosing: Administer this compound subcutaneously to pregnant rats on day 9 of gestation. A control group should receive the vehicle only.

-

Tissue Collection: At a specified time point post-administration (e.g., 24 hours), euthanize the rats and collect the placenta, uterus, and lungs.

-

Tissue Homogenization: Homogenize the collected tissues in a suitable buffer to prepare tissue extracts.

-

Metabolism Assay: Incubate the tissue homogenates with a known amount of radioactively labeled prostaglandin (e.g., ³H-PGF₂α).

-

Extraction and Separation: After a defined incubation period, stop the reaction and extract the prostaglandins and their metabolites. Separate the unmetabolized prostaglandin from its metabolites using techniques like thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radioactivity in the spots corresponding to the parent prostaglandin and its metabolites using a scintillation counter.

-

Data Analysis: Calculate the percentage of prostaglandin metabolism in the tissues from this compound-treated and control animals. A reduction in the percentage of metabolized prostaglandin in the treated group indicates inhibition of metabolism.

Caption: In vivo experimental workflow for this compound.

In Vitro Study: Direct Effect on Prostaglandin Metabolism

This protocol describes an in vitro assay to directly assess the inhibitory effect of this compound on prostaglandin metabolism in tissue homogenates.

Objective: To determine the direct inhibitory effect of this compound on the activity of prostaglandin-metabolizing enzymes in tissue extracts.

Materials:

-

Tissue homogenates from relevant tissues (e.g., placenta, lung)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Radioactively labeled prostaglandin (e.g., ³H-PGF₂α)

-

Reaction buffer

-

Scintillation counter and vials

Procedure:

-

Assay Setup: In reaction tubes, combine the tissue homogenate, reaction buffer, and varying concentrations of this compound. A control group should contain the solvent vehicle instead of this compound.

-

Pre-incubation: Pre-incubate the mixtures for a short period to allow for any interaction between this compound and the enzymes.

-

Initiation of Reaction: Start the metabolic reaction by adding the radioactively labeled prostaglandin to each tube.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination and Extraction: Stop the reaction and extract the prostaglandins and their metabolites.

-

Separation and Quantification: Separate the parent prostaglandin from its metabolites using TLC and quantify the radioactivity in each fraction.

-

Data Analysis: Calculate the percentage of prostaglandin metabolism for each concentration of this compound and determine the IC₅₀ value to quantify its inhibitory potency.

Conclusion

This compound represents an intriguing non-hormonal antifertility agent with a distinct mechanism of action centered on the inhibition of prostaglandin metabolism. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential and biological activities of this compound. Further studies are warranted to fully elucidate its physicochemical properties and to expand upon the initial findings regarding its effects on reproductive physiology.

References

- 1. Effect of this compound (a novel antifertility compound) on the synthesis and metabolism of prostaglandins in vivo and in vitro in the pregnant rat placenta, ovary, kidney, and lung, and in rat deciduoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

Methodological & Application

Application Notes and Protocols for L-10503: In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-10503 is a non-hormonal, non-prostaglandin compound that has demonstrated potent antifertility effects in preclinical studies. Its mechanism of action is centered on the modulation of prostaglandin metabolism, a critical pathway in the reproductive process. These application notes provide a detailed overview of the experimental protocol for in vivo studies in rats, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers investigating the antifertility properties of this compound and similar compounds.

Mechanism of Action

This compound exerts its antifertility effects by inhibiting the metabolic breakdown of prostaglandins (PGs). Specifically, research has indicated that this compound administration in rats, particularly on day 9 of gestation, leads to a reduction in prostaglandin metabolism within the placenta, uterus, and lungs. This inhibition of PG metabolism elevates local prostaglandin levels, which can disrupt the fine-tuned hormonal and physiological processes required for the maintenance of pregnancy, ultimately leading to termination. It is important to note that this compound has been reported to inhibit PG metabolism without affecting PG synthesis.

Signaling Pathway

The antifertility activity of this compound is intrinsically linked to the prostaglandin metabolic pathway. Prostaglandins are synthesized from arachidonic acid and are subsequently inactivated by metabolic enzymes. This compound is understood to target one or more of these catabolic enzymes, preventing the degradation of key prostaglandins such as PGF2α and PGE2.

Caption: this compound inhibits prostaglandin metabolic enzymes, leading to increased prostaglandin levels and subsequent disruption of pregnancy.

Experimental Protocols

The following protocols are based on established methodologies for assessing antifertility agents in rats. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Animal Model

-

Species: Sprague-Dawley or Wistar rats

-

Age: 8-10 weeks

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

-

Acclimatization: Minimum of 7 days before the start of the experiment.

Mating and Confirmation of Pregnancy

-

Female rats with regular estrous cycles are cohabited with fertile male rats.

-

The presence of a vaginal plug or sperm in a vaginal smear is considered day 1 of pregnancy.

Experimental Design for Antifertility Study

The following workflow outlines a typical in vivo study to evaluate the antifertility efficacy of this compound.

Caption: Workflow for an in vivo antifertility study in rats.

Dosing and Administration

-

Compound: this compound

-

Vehicle: To be determined based on the compound's solubility (e.g., corn oil, carboxymethyl cellulose).

-

Route of Administration: Oral gavage or subcutaneous injection.

-

Dosage: A dose-ranging study is recommended to determine the effective dose. Based on historical data for similar compounds, a starting range of 1-50 mg/kg could be considered.

-

Treatment Period: Administration on specific days of gestation is critical. For targeting prostaglandin metabolism, treatment on day 9 of pregnancy has been suggested.

Key Experiments and Endpoint Measurements

-

Protocol:

-

Administer this compound or vehicle to pregnant rats on the selected day(s) of gestation.

-

On day 20 of gestation, euthanize the animals.

-

Examine the uterine horns for the number of implantation sites and viable fetuses.

-

-

Data to Collect:

-

Number of implantation sites

-

Number of viable fetuses

-

Number of resorptions

-

Fetal and placental weights

-

-

Protocol:

-

Administer this compound or vehicle to pregnant rats.

-

At a specified time point post-administration, collect tissues of interest (placenta, uterus, lungs).

-

Homogenize tissues and incubate with radiolabeled prostaglandins (e.g., [³H]-PGF2α).

-

Separate and quantify the radiolabeled metabolites using techniques like thin-layer chromatography or high-performance liquid chromatography.

-

-

Data to Collect:

-

Percentage of prostaglandin metabolized per unit of tissue.

-

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Pregnancy Outcome in Rats

| Treatment Group | Dose (mg/kg) | N | No. of Implantation Sites (Mean ± SEM) | No. of Viable Fetuses (Mean ± SEM) | % Antifertility |

|---|---|---|---|---|---|

| Vehicle Control | - | 10 | 12.5 ± 0.8 | 11.8 ± 0.7 | 0 |

| This compound | 10 | 10 | 3.2 ± 1.1* | 1.5 ± 0.9* | 87.3 |

| This compound | 25 | 10 | 0.5 ± 0.3* | 0.1 ± 0.1* | 99.2 |

| This compound | 50 | 10 | 0.0 ± 0.0* | 0.0 ± 0.0* | 100 |

*p < 0.05 compared to Vehicle Control

Table 2: Inhibition of Prostaglandin F2α Metabolism by this compound in Pregnant Rat Tissues

| Treatment Group | Dose (mg/kg) | Placenta (% Inhibition) | Uterus (% Inhibition) | Lungs (% Inhibition) |

|---|---|---|---|---|

| This compound | 25 | 75.4 ± 5.1* | 68.2 ± 6.3* | 85.1 ± 4.2* |

*p < 0.05 compared to baseline metabolism

Disclaimer: The data presented in the tables are representative and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Conclusion

The experimental protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of this compound in rats. The primary mechanism of action, inhibition of prostaglandin metabolism, presents a promising target for non-hormonal antifertility agents. Rigorous adherence to well-designed experimental protocols and detailed data analysis are crucial for elucidating the full therapeutic potential and safety profile of this compound.

Application Notes and Protocols for L-10503 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-10503 is characterized as a non-hormonal, non-prostaglandin antifertility compound.[1] Its mechanism of action is associated with the inhibition of prostaglandin synthesis and metabolism, particularly affecting prostaglandins of the E and F series. These application notes provide a guide for the preparation and use of this compound in cell culture experiments aimed at investigating its biological activity.

Physicochemical Properties and Stock Solution Preparation

A crucial step for in vitro studies is the correct preparation of the compound. Based on available data, this compound is soluble in dimethyl sulfoxide (DMSO).

Table 1: Physicochemical and Solubility Information for this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅N₃O | [1] |

| Molecular Weight | 277.32 g/mol | [1] |

| Solubility | 10 mM in DMSO |

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-weighing Preparation: In a sterile environment, tare a sterile, pre-labeled amber microcentrifuge tube on an analytical balance.

-

Weighing this compound: Carefully weigh 2.77 mg of this compound powder into the tared tube.

-

Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Ensure no visible particulates remain. Gentle warming to 37°C may aid dissolution if necessary.

-

Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

-

Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Note: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability, typically below 0.5%.

Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data such as IC₅₀ or EC₅₀ values for this compound in cell-based assays. Researchers are encouraged to perform dose-response experiments to determine the effective concentration range for their specific cell line and assay.

Table 2: Quantitative In Vitro Data for this compound (Hypothetical)

| Assay Type | Cell Line | Parameter | Value |

| Prostaglandin E₂ Production | (e.g., U937 Macrophages) | IC₅₀ (µM) | Data not available |

| Prostaglandin F₂α Production | (e.g., Endometrial cells) | IC₅₀ (µM) | Data not available |

| Cell Viability (Cytotoxicity) | (e.g., HEK293) | CC₅₀ (µM) | Data not available |

Note: The table above is for illustrative purposes. The cell lines are examples of those used in prostaglandin research. Actual values must be determined experimentally.

Experimental Protocols

Given that this compound is known to inhibit prostaglandin synthesis, the following are general protocols for assays that can be used to characterize its activity in a cell culture setting.

Prostaglandin Signaling Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. This initiates downstream signaling cascades that can modulate intracellular cyclic AMP (cAMP) levels and calcium mobilization, leading to various physiological responses.

Caption: Prostaglandin signaling pathway and the putative inhibitory action of this compound.

Protocol 2: In Vitro Prostaglandin Synthesis Inhibition Assay

This protocol provides a framework for assessing the ability of this compound to inhibit the production of prostaglandins (e.g., PGE₂) in a cell-based assay.

Materials:

-

Cell line known to produce prostaglandins (e.g., U937 human monocytic cells, A549 human lung carcinoma cells, or primary endometrial cells).

-

Complete cell culture medium.

-

This compound stock solution (10 mM in DMSO).

-

Inducer of prostaglandin synthesis (e.g., Lipopolysaccharide (LPS), Interleukin-1β (IL-1β), or calcium ionophore A23187).

-

Phosphate-buffered saline (PBS).

-

Prostaglandin E₂ ELISA kit.

-

96-well cell culture plates.

-

Plate reader.

Workflow:

Caption: Workflow for the in vitro prostaglandin synthesis inhibition assay.

Procedure:

-

Cell Seeding: Seed the chosen cell line into a 96-well plate at a predetermined density and allow cells to adhere and reach a suitable confluency (typically 24 hours).

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for compound uptake.

-

Stimulation: Add the prostaglandin synthesis inducer (e.g., LPS at 1 µg/mL) to all wells except for the unstimulated control wells.

-

Incubation: Incubate the plate for an appropriate time to allow for prostaglandin production (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.

-

PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the percentage of PGE₂ inhibition against the logarithm of the this compound concentration. Calculate the IC₅₀ value from this curve.

Protocol 3: Cell Viability Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed inhibition of prostaglandin synthesis is not due to a general toxic effect on the cells.

Materials:

-

Cell line used in the primary assay.

-

Complete cell culture medium.

-

This compound stock solution (10 mM in DMSO).

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at the same density as in the primary assay and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the same range of this compound concentrations and vehicle control as used in the prostaglandin inhibition assay.

-

Incubation: Incubate the plate for the same duration as the primary assay (e.g., 24-26 hours).

-

Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate for the time specified by the reagent manufacturer to allow for color or fluorescence development.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration) if significant toxicity is observed.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical reagents and performing cell culture work.

References

Application Notes and Protocols for L-10503 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of L-10503, a non-hormonal, non-prostaglandin antifertility agent, in animal models. The information is compiled from seminal studies investigating its effects on pregnancy termination and prostaglandin metabolism.

Compound Information

-

Compound Name: this compound

-

Chemical Name: 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline

-

Class: Non-steroidal, non-hormonal antifertility agent.

-

Mechanism of Action: this compound is believed to exert its antifertility effects by inhibiting the metabolism of prostaglandins, leading to elevated levels of these compounds in key reproductive tissues. This disruption of prostaglandin homeostasis is thought to interfere with the maintenance of pregnancy.[1][2]

In Vivo Administration and Dosage in Rat Models

This compound has been primarily studied in pregnant rats to assess its efficacy as a pregnancy-terminating agent. The administration protocols from key studies are summarized below.

Table 1: Summary of In Vivo Administration and Dosage of this compound in Pregnant Rats

| Parameter | Details | Reference |

| Animal Model | Pregnant Rats | [1] |

| Dosage | Varies depending on the day of gestation | [1] |

| Administration Route | Not explicitly stated in the abstract, but likely oral or subcutaneous based on similar studies. | |

| Vehicle | Not explicitly stated in the abstract. | |

| Dosing Schedule | Administered on day 9, 13, or 15 of gestation. | [1] |

| Observed Effects | - Reduced prostaglandin metabolism in the placenta, uterus, and lungs when administered on day 9. - Reduced prostaglandin metabolism primarily in the maternal and fetal lungs when administered on day 13 or 15. - No effect on prostaglandin synthesis was observed. | [1] |

Experimental Protocol: In Vivo Pregnancy Termination and Prostaglandin Metabolism Study

This protocol is based on the research conducted by Lerner et al. (1975).[1][2]

Objective: To determine the effect of this compound on prostaglandin metabolism in various tissues of pregnant rats at different stages of gestation.

Materials:

-

This compound

-

Pregnant rats (timed mating)

-

Appropriate vehicle for drug administration

-

Surgical instruments for tissue collection

-

Homogenization buffer

-

Radioimmunoassay (RIA) kits for prostaglandin F2α (PGF2α) and its metabolites

-

Scintillation counter

Procedure:

-

Animal Dosing:

-

Acquire time-mated pregnant rats.

-

Divide the animals into treatment and control groups for each gestational day to be studied (e.g., day 9, 13, and 15).

-

Administer the specified dose of this compound (dissolved in a suitable vehicle) to the treatment groups. The control groups should receive the vehicle only. The route of administration should be consistent across all groups.

-

-

Tissue Collection:

-

At a predetermined time point after administration, euthanize the animals.

-

Carefully dissect and collect the following tissues: placenta, uterus, maternal lungs, and fetal lungs.

-

-

Tissue Homogenization and In Vitro Metabolism Assay:

-

Homogenize the collected tissues in a suitable buffer.

-

Incubate the tissue homogenates with radiolabeled prostaglandin (e.g., [³H]-PGF2α) to assess metabolic activity.

-

-

Analysis of Prostaglandin Metabolism:

-

Following incubation, extract the prostaglandins and their metabolites.

-

Separate the parent prostaglandin from its metabolites using appropriate chromatographic techniques.

-

Quantify the amount of metabolized and unmetabolized prostaglandin using a scintillation counter.

-

Calculate the percentage of prostaglandin metabolism for each tissue in both control and this compound treated groups.

-

Expected Outcome: A significant reduction in the percentage of prostaglandin metabolism in the tissues of this compound-treated rats compared to the control group.

Signaling Pathways

Proposed Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of prostaglandin metabolism. Prostaglandins, particularly those of the E and F series, play a crucial role in maintaining pregnancy by regulating uterine contractility, placental blood flow, and corpus luteum function. By inhibiting the enzymes responsible for prostaglandin degradation, this compound leads to an accumulation of active prostaglandins. This elevated concentration can disrupt the delicate hormonal balance required for pregnancy, leading to termination.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Investigating this compound's Effect on Prostaglandin Metabolism

The following diagram outlines the typical workflow for an in vivo study investigating the impact of this compound on prostaglandin metabolism in a rat model.

Caption: In vivo experimental workflow.

Considerations for Experimental Design

-

Dose-Response Studies: To fully characterize the antifertility effects of this compound, it is recommended to perform dose-response studies to determine the minimal effective dose and the ED50.

-

Timing of Administration: The timing of administration during gestation is critical, as the sensitivity to prostaglandin modulation can vary. Studies should be designed to test the compound at different key stages of pregnancy (e.g., pre-implantation, post-implantation, mid-gestation).

-

Route of Administration: The choice of administration route (e.g., oral gavage, subcutaneous injection, intraperitoneal injection) can significantly impact the pharmacokinetics of the compound. The selected route should be justified and consistently applied.

-

Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic studies are recommended. This would involve collecting blood samples at various time points after administration and analyzing the plasma concentration of the compound.

-

Histological Analysis: In addition to biochemical assays, histological examination of the reproductive tissues (uterus, ovaries, placenta) can provide valuable insights into the morphological changes induced by this compound.

Conclusion

This compound represents a class of non-hormonal antifertility agents with a unique mechanism of action centered on the inhibition of prostaglandin metabolism. The protocols and information provided here serve as a foundational guide for researchers investigating this and similar compounds in animal models. Further detailed studies are necessary to fully elucidate its pharmacological profile and potential for clinical translation.

References

Application Notes and Protocols for Studying Prostaglandin Metabolism in Placental Tissue Using L-10503

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are lipid autacoids that play a critical role in a wide array of physiological and pathological processes, including inflammation and reproduction. In the placenta, prostaglandins are crucial for maintaining pregnancy, initiating labor, and regulating placental blood flow. The synthesis and metabolism of prostaglandins are tightly controlled by a series of enzymes, primarily cyclooxygenase (COX) and prostaglandin synthases.

This document provides detailed application notes and experimental protocols for investigating the effects of L-10503, a compound known to influence prostaglandin metabolism, on placental tissue. While specific quantitative data on the effects of this compound from publicly available literature is limited, this guide offers a framework for researchers to design and conduct experiments to elucidate its mechanism of action and potential therapeutic applications. The protocols provided are based on established methodologies for studying prostaglandin metabolism in placental tissue and can be adapted for use with this compound.

Prostaglandin Metabolism in Placental Tissue: An Overview

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] PGH2 is an unstable intermediate that is further metabolized by specific prostaglandin synthases to produce various prostaglandins, including prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).

In the placenta, both COX-1 and COX-2 are expressed and contribute to the production of prostaglandins that regulate vascular tone and other physiological processes.[2][3] The balance between different prostaglandins is critical for a healthy pregnancy. For instance, the vasodilator prostacyclin and the vasoconstrictor thromboxane A2 play opposing roles in regulating blood flow within the fetoplacental arteries.[4]

Data Presentation: Quantifying the Effects of this compound

To systematically evaluate the impact of this compound on prostaglandin metabolism, it is essential to collect and present quantitative data in a structured format. The following tables provide a template for summarizing experimental findings.

Table 1: Effect of this compound on Prostaglandin Levels in Placental Tissue Homogenates

| Treatment Group | PGE2 (pg/mg protein) | PGF2α (pg/mg protein) | 6-keto-PGF1α (stable metabolite of PGI2) (pg/mg protein) | TXB2 (stable metabolite of TXA2) (pg/mg protein) |

| Vehicle Control | ||||

| This compound (1 µM) | ||||

| This compound (10 µM) | ||||

| This compound (100 µM) | ||||

| Positive Control (e.g., Indomethacin) |

Table 2: Effect of this compound on COX-1 and COX-2 Enzyme Activity in Placental Microsomes

| Treatment Group | COX-1 Activity (% of Vehicle Control) | COX-2 Activity (% of Vehicle Control) |

| Vehicle Control | 100 | 100 |

| This compound (1 µM) | ||

| This compound (10 µM) | ||

| This compound (100 µM) | ||

| COX-1 Selective Inhibitor (e.g., SC-560) | ||

| COX-2 Selective Inhibitor (e.g., SC-236) |

Signaling Pathways and Experimental Workflow

To visualize the complex interactions within the prostaglandin synthesis pathway and the experimental approach to studying the effects of this compound, the following diagrams are provided.

Caption: Prostaglandin synthesis pathway in placental tissue.

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on prostaglandin metabolism in placental tissue.

Protocol 1: Preparation of Placental Tissue Homogenates and Subcellular Fractions

Objective: To prepare placental tissue homogenates and subcellular fractions (microsomes and cytosol) for subsequent in vitro experiments.

Materials:

-

Fresh human placental tissue

-

Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

Potter-Elvehjem homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Obtain fresh placental tissue immediately after delivery and place it on ice.

-

Dissect a portion of the villous tissue, free of membranes and decidua.

-

Wash the tissue extensively with ice-cold phosphate-buffered saline (PBS) to remove blood.

-

Mince the tissue into small pieces and weigh it.

-

Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

-

Collect the supernatant (S10 fraction) and centrifuge it at 105,000 x g for 60 minutes at 4°C.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the microsomes.

-

Resuspend the microsomal pellet in a minimal volume of homogenization buffer.

-

Determine the protein concentration of the homogenate, cytosolic, and microsomal fractions using a standard protein assay.

-

Aliquot and store the fractions at -80°C until use.

Protocol 2: In Vitro Incubation of Placental Tissue with this compound

Objective: To assess the effect of this compound on prostaglandin synthesis in placental tissue preparations.

Materials:

-

Placental tissue homogenate or microsomal fraction

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Arachidonic acid

-

Incubation buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Indomethacin (non-selective COX inhibitor, as a positive control)

-

Vehicle control (e.g., DMSO)

Procedure:

-